Dihydropanaxacol
CAS No.: 124989-71-5
Cat. No.: VC20853915
Molecular Formula: C17H28O3
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124989-71-5 |
|---|---|
| Molecular Formula | C17H28O3 |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | (3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol |
| Standard InChI | InChI=1S/C17H28O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h15-20H,3-7,10,13-14H2,1-2H3/t15-,16+,17+/m0/s1 |
| Standard InChI Key | ZEWGSHDZCDJZJF-GVDBMIGSSA-N |
| Isomeric SMILES | CCCCCCC[C@H]([C@@H](CC#CC#C[C@H](CC)O)O)O |
| SMILES | CCCCCCCC(C(CC#CC#CC(CC)O)O)O |
| Canonical SMILES | CCCCCCCC(C(CC#CC#CC(CC)O)O)O |
Introduction
Chemical Structure and Properties
Dihydropanaxacol is a polyacetylene compound with the molecular formula C17H28O3 and a molecular weight of 280.4 g/mol . Its IUPAC name is heptadeca-4,6-diyne-3,9,10-triol, indicating a 17-carbon chain structure containing two triple bonds and three hydroxyl groups . The compound is classified structurally as a long-chain fatty alcohol .
The chemical identity of dihydropanaxacol can be represented through several standardized notations:
Structural Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 113122-25-1 |
| InChI | InChI=1S/C17H28O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h15-20H,3-7,10,13-14H2,1-2H3 |
| InChIKey | ZEWGSHDZCDJZJF-UHFFFAOYSA-N |
| SMILES | CCCCCCCC(C(CC#CC#CC(CC)O)O)O |
The molecule features a distinctive structure with two adjacent acetylene groups (triple bonds) positioned at C-4 and C-6 of the heptadecane backbone, along with hydroxyl groups at positions C-3, C-9, and C-10 . This specific arrangement of functional groups contributes to its biological activity.
Mass Spectrometry Data
Dihydropanaxacol exhibits characteristic mass spectrometry profiles that can be used for its identification and analysis. The predicted collision cross-section data below provides valuable information for analytical studies:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 281.21114 | 179.8 |
| [M+Na]+ | 303.19308 | 184.8 |
| [M+NH4]+ | 298.23768 | 178.1 |
| [M+K]+ | 319.16702 | 176.0 |
| [M-H]- | 279.19658 | 165.7 |
| [M+Na-2H]- | 301.17853 | 174.2 |
| [M]+ | 280.20331 | 175.0 |
| [M]- | 280.20441 | 175.0 |
These collision cross-section values are essential for the compound's identification and characterization in complex biological samples using ion mobility-mass spectrometry techniques .
Natural Sources and Isolation
Dihydropanaxacol has been identified and isolated from various plant sources, with Panax ginseng being the most well-documented . Panax ginseng is a medicinal plant traditionally used in Asian countries for various therapeutic purposes, including the treatment of alopecia (hair loss) .
The isolation of dihydropanaxacol typically follows a bioactivity-guided fractionation approach. In research studies, hexane extracts of Panax ginseng (PGHE-ext) have been shown to contain significant amounts of this compound, along with other bioactive polyacetylenes . The extraction and isolation process generally involves:
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Initial extraction using hexane to obtain non-polar constituents
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Fractionation using silica gel column chromatography
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Further purification using preparative layer chromatography (PLC) and reversed-phase HPLC
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Structure confirmation through spectroscopic methods such as NMR analysis
This bioactive compound has been identified as one of six polyacetylene compounds isolated from Panax ginseng hexane extracts, with the others being panaxynol, panaxydol, panaxydol chlorohydrin, 1,8-heptadecadiene-4,6-diyne-3,10-diol, and panaxytriol .
Biological Activities
Neurotrophic Factor Modulation
Dihydropanaxacol demonstrates significant biological activity through its interaction with neurotrophic factors and their receptors. Research has shown that it exhibits:
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Strong inhibition of β-nerve growth factor (BNGF) binding to the p75 neurotrophin receptor (p75NTR)
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Significant inhibition of brain-derived neurotrophic factor (BDNF) binding to its receptor TrkB
These interactions are particularly relevant to hair growth regulation as neurotrophins play a crucial role in controlling the hair growth cycle. Neurotrophins have been found to intervene in the anagen to catagen transition by upregulating transforming growth factor-beta (TGFβ) .
Hair Growth Promotion Mechanisms
The hair growth-promoting effects of dihydropanaxacol appear to be mediated through its ability to inhibit neurotrophin receptor binding. By preventing these interactions, dihydropanaxacol can:
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Prolong the anagen (growth) phase of hair follicles
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Enhance hair follicle elongation
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Delay the transition to the catagen (regression) phase of the hair cycle
These effects suggest that dihydropanaxacol might provide therapeutic benefits for patients with hair growth disorders such as alopecia by modulating the neurotrophin signaling pathway .
Structure-Activity Relationship
Research into the structure-activity relationship of polyacetylene compounds from Panax ginseng, including dihydropanaxacol, has revealed important insights:
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The number of oxygen functional groups appears to be a determinant of inhibition potency
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The hydroxyl moieties are crucial for the inhibitory effect on neurotrophin-receptor binding
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Acetylation of these hydroxyl groups significantly reduces the inhibitory activity
For example, when compared to panaxytriol (another polyacetylene with similar structure), the acetylated form (Ac-panaxytriol) showed a substantial decrease in inhibitory effect on BDNF-TrkB binding. This suggests that the hydroxyl groups in dihydropanaxacol are essential for its biological activity .
Research Studies and Experimental Findings
Inhibition of Neurotrophin-Receptor Binding
In vitro studies have demonstrated that dihydropanaxacol significantly inhibits BDNF-TrkB binding in a dose-dependent manner. When tested alongside other polyacetylene compounds isolated from Panax ginseng, dihydropanaxacol exhibited stronger inhibitory activity compared to compounds with fewer oxygen functional groups .
In one study, when Panax ginseng hexane extract (PGHE-ext) was evaluated for its effect on BDNF-TrkB binding, it showed an impressive inhibition rate of 89.2%. Further investigation revealed that dihydropanaxacol was one of the primary compounds responsible for this activity .
Comparative Activity with Other Polyacetylenes
Research comparing the biological activities of various polyacetylene compounds from Panax ginseng has positioned dihydropanaxacol among the most potent inhibitors of neurotrophin-receptor binding. This research has categorized these compounds based on their inhibitory potency:
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High inhibitory activity: dihydropanaxacol, panaxytriol, and 1,8-heptadecadiene-4,6-diyne-3,10-diol
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Moderate inhibitory activity: panaxynol, panaxydol, and panaxydol chlorohydrin
These findings suggest that while saponins have traditionally been considered the primary active components in Panax ginseng for hair growth promotion, polyacetylene compounds like dihydropanaxacol may contribute significantly to these effects through their interaction with neurotrophic signaling pathways .
Analytical Methods for Detection and Quantification
The identification and quantification of dihydropanaxacol in complex biological matrices typically involve advanced analytical techniques. Based on the information provided, these methods include:
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High-Performance Liquid Chromatography (HPLC) for separation and purification
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Mass Spectrometry (MS) for accurate mass determination and molecular formula confirmation
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Ion Mobility-Mass Spectrometry for collision cross-section measurements
These analytical approaches are essential for quality control, standardization of extracts, and research into the pharmacokinetics and bioavailability of dihydropanaxacol.
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